molecular formula C14H8F3N3O2 B13090335 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole CAS No. 1356087-76-7

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole

Cat. No.: B13090335
CAS No.: 1356087-76-7
M. Wt: 307.23 g/mol
InChI Key: BWFPXOUMSDXNJK-UHFFFAOYSA-N
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Description

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is a synthetically versatile 1H-indazole derivative of significant interest in medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold in pharmaceuticals, known for its diverse biological activities . The specific substitution pattern on this compound—a nitro group at the 5-position and a 2-(trifluoromethyl)phenyl group at the 3-position—makes it a particularly valuable building block for developing novel bioactive molecules. The presence of the electron-withdrawing nitro group can be crucial for enhancing trypanocidal activity in antiparasitic research by inducing oxidative stress through activation by nitroreductases (NTRs) . Furthermore, the 2-(trifluoromethyl)phenyl moiety can significantly influence the compound's lipophilicity and electronic properties, which are critical parameters for optimizing pharmacokinetic profiles and target binding affinity . This reagent serves as a key intermediate for constructing more complex molecular architectures. It can be used to explore structure-activity relationships (SAR) in programs targeting inflammatory diseases and cancer , or for generating compound libraries for high-throughput screening. The synthetic route to such 1-aryl-1H-indazoles may involve advanced methods like nucleophilic aromatic substitution (SNAr) ring closure or copper-catalyzed cyclization of arylhydrazones . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1356087-76-7

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

5-nitro-3-[2-(trifluoromethyl)phenyl]-1H-indazole

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(20(21)22)5-6-12(10)18-19-13/h1-7H,(H,18,19)

InChI Key

BWFPXOUMSDXNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)phenylhydrazine with 2-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-3-(2-(trifluoromethyl)phenyl)-1H-indazole.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole has shown promise in pharmaceutical research, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have indicated that derivatives of indazole can exhibit potent enzymatic inhibition against FGFRs, with some compounds achieving IC50 values in the low nanomolar range, demonstrating their potential as anticancer agents .

Table 1: Biological Activity of Indazole Derivatives

CompoundTargetIC50 (nM)Notes
Compound AFGFR12.9Most potent inhibitor identified
Compound BFGFR24.1Significant anti-proliferative activity
Compound CALK12Effective against anaplastic lymphoma kinase

Mechanistic Studies

Research has highlighted the mechanism of action for compounds like 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole, focusing on the bioreduction of the nitro group to form reactive intermediates that can disrupt cellular functions or induce apoptosis . This mechanism is crucial for understanding how these compounds can be utilized in targeted therapies.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that may include C-H activation strategies and arylation reactions. Recent advancements in synthetic methodologies have improved yields and selectivity for producing indazole derivatives, facilitating their exploration in drug discovery .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indazole derivatives, researchers found that certain modifications to the trifluoromethyl group significantly enhanced the compound's efficacy against cancer cell lines. The study reported that compounds with specific substitutions exhibited remarkable inhibition of tumor growth in xenograft models .

Case Study 2: Targeting Tyrosine Kinases

Another investigation focused on the development of selective inhibitors targeting mutated forms of tyrosine kinases associated with drug resistance in cancer therapy. The study demonstrated that derivatives of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole effectively inhibited resistant cell lines while sparing normal cells, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related indazole derivatives:

Compound Substituents Key Properties
5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole - NO₂ (C5), -CF₃-phenyl (C3) High lipophilicity (CF₃), potential electrophilic reactivity (NO₂)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole - Fluoro (C5), -benzo[d][1,3]dioxol (C6) Enhanced solubility (dioxolane), fluorination improves metabolic stability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde - Cl-phenylsulfanyl, -CF₃ (C3), -CHO (C4) Thioether linkage enhances conformational flexibility; aldehyde enables covalent binding

Key Observations :

  • Nitro vs.
  • Trifluoromethyl vs. Chloro/Methoxy Groups : The CF₃ group increases lipophilicity (logP ~3.5 estimated) compared to chloro (logP ~2.8) or methoxy (logP ~1.9) substituents, influencing membrane permeability .

Crystallographic and Structural Analysis

For instance, and note that SHELXT automates space-group determination, which is critical for analyzing substituent effects on molecular packing and stability . Comparable indazole derivatives often exhibit planar indazole cores with substituents influencing intermolecular interactions (e.g., π-stacking or hydrogen bonding) .

Pharmacological Potential (Inferred from Analogs)

Although direct data is unavailable, structurally related compounds demonstrate kinase inhibitory activity. For example, the pyrimidine-containing compound in (EP 4 374 877 A2) shows activity against tyrosine kinases, suggesting that the nitro-CF₃-indazole scaffold could similarly target kinase domains .

Biological Activity

5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is a chemical compound notable for its unique structure, which includes an indazole ring substituted with a nitro group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic effects. This article reviews the biological activity of this compound based on existing research findings, including synthesis methods, mechanisms of action, and various biological assays.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₈F₃N₃O₂
  • Molecular Weight : Approximately 307.23 g/mol
  • Structure : The compound features an indazole core with a nitro group at the 5-position and a trifluoromethyl-substituted phenyl group at the 3-position.

The biological activity of 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole is largely attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects .
  • Generation of Reactive Oxygen Species (ROS) : The presence of the nitro group induces the generation of ROS, which can result in apoptosis in certain cell types .
  • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds with similar structures demonstrate effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
  • The compound's unique electronic properties due to its trifluoromethyl substitution may enhance its interaction with microbial targets.

Anticancer Activity

In vitro studies have demonstrated that derivatives of indazoles can exhibit cytotoxic effects against cancer cell lines:

  • For instance, related compounds have shown IC50 values indicating their effectiveness in reducing cell viability in HepG2 liver cancer cells .
  • The mechanism often involves induction of apoptosis through ROS generation.

Antiparasitic Activity

Certain studies have highlighted the potential antiparasitic effects of nitroindazole derivatives:

  • Compounds structurally similar to 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole have demonstrated favorable trypanocidal activity against Trypanosoma species, showcasing their potential as therapeutic agents for parasitic infections .

Case Studies and Research Findings

Study Findings
Antimicrobial Activity Study Found that compounds related to 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole showed potent antibacterial activity with MIC values comparable to established antibiotics .
Cytotoxicity Evaluation Demonstrated moderate cytotoxicity against HepG2 cells with an IC50 value indicating potential for further development as anticancer agents .
Antiparasitic Evaluation Identified significant trypanocidal activity in related nitroindazole derivatives, suggesting a promising avenue for treating parasitic diseases .

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